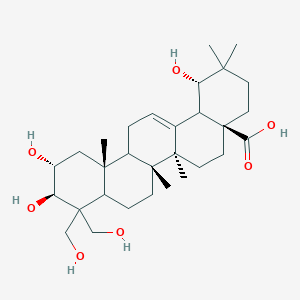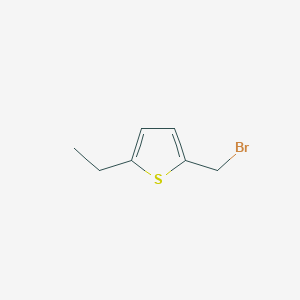
2-(Bromomethyl)-5-ethylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-5-ethylthiophene: is a heterocyclic organic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom. This particular compound is characterized by the presence of a bromomethyl group at the second position and an ethyl group at the fifth position of the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-ethylthiophene can be achieved through various methods. One common approach involves the bromination of 5-ethylthiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is typically carried out in an organic solvent such as dichloromethane or acetone under controlled temperature and illumination .
Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and flow rates, enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-5-ethylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substitution reactions yield various thiophene derivatives with different functional groups.
- Oxidation reactions produce hydroxyl or carbonyl-substituted thiophenes.
- Reduction reactions result in methyl-substituted thiophenes .
Scientific Research Applications
2-(Bromomethyl)-5-ethylthiophene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-ethylthiophene is primarily related to its ability to undergo various chemical transformationsThese modifications can alter the compound’s electronic properties, making it suitable for applications in electronic devices and materials science .
Comparison with Similar Compounds
- 2-(Bromomethyl)-5-methylthiophene
- 2-(Bromomethyl)-5-phenylthiophene
- 2-(Bromomethyl)-5-(trifluoromethyl)thiophene
Comparison: 2-(Bromomethyl)-5-ethylthiophene is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties compared to other similar compounds. For instance, the ethyl group can enhance the compound’s solubility in organic solvents and affect its electronic properties, making it more suitable for specific applications in material science and organic synthesis .
Properties
CAS No. |
442910-38-5 |
|---|---|
Molecular Formula |
C7H9BrS |
Molecular Weight |
205.12 g/mol |
IUPAC Name |
2-(bromomethyl)-5-ethylthiophene |
InChI |
InChI=1S/C7H9BrS/c1-2-6-3-4-7(5-8)9-6/h3-4H,2,5H2,1H3 |
InChI Key |
PJMAUBJLWARFCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


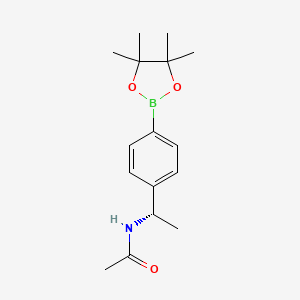
![(1R,3S,3'S)-3,3'-diphenyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B14081724.png)
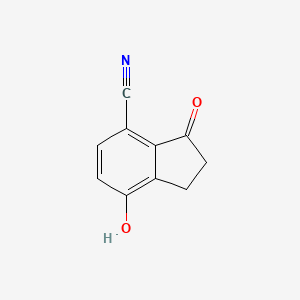
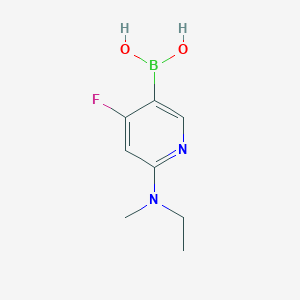

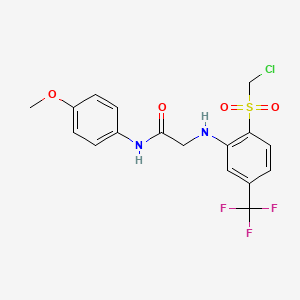
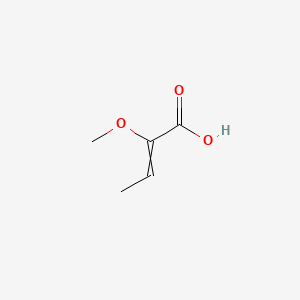
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081748.png)
![2-(2-(Dimethylamino)ethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081750.png)
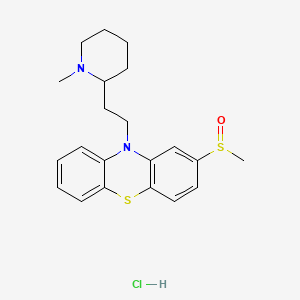
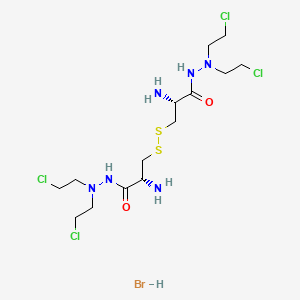
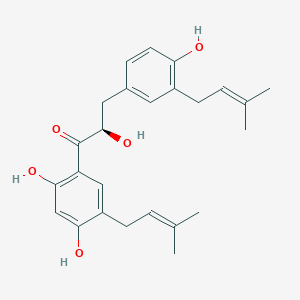
![4-{(E)-[3,4-Di(propan-2-yl)phenyl]diazenyl}benzoic acid](/img/structure/B14081766.png)
